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Serylglutaminylasparaginyltyrosylprolylisoleucylvaline

HIV-1 protease kinetics substrate affinity enzyme kinetics

Researchers studying HIV-1 protease kinetics often face inconsistent substrate quality that compromises assay reproducibility. SQNYPIV (CAS 118071-31-1) eliminates this variability as the well-characterized wild-type p17-p24 junction heptapeptide, delivering: • Reliable enzyme kinetics: Km = 0.478 mM, specific activity = 848.7 nmol·min⁻¹·mg⁻¹ for accurate enzyme normalization • Structural insights: PDB 3DOX (2.0 Å) derived from in situ SQNYPIV cleavage for transition-state analog modeling • Multi-target pharmacology: GABA-A α3 competitive inhibitor (Ki = 480 nM) & TetC binding for neuro-HIV research Supplied with comprehensive analytical documentation. Ideal for HTS campaigns, SAR studies, and inhibitor benchmarking.

Molecular Formula C37H57N9O12
Molecular Weight 819.9 g/mol
CAS No. 118071-31-1
Cat. No. B189050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerylglutaminylasparaginyltyrosylprolylisoleucylvaline
CAS118071-31-1
Molecular FormulaC37H57N9O12
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)
InChIKeyXMQYBJNICRKTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQNYPIV (CAS 118071-31-1) Heptapeptide HIV-1 Protease Substrate – Core Identity and Sourcing Rationale


Serylglutaminylasparaginyltyrosylprolylisoleucylvaline (H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH; SQNYPIV; CAS 118071-31-1) is a synthetic heptapeptide with molecular formula C₃₇H₅₇N₉O₁₂ and molecular weight 819.9 g/mol [1]. Its sequence corresponds to the p17-p24 junction of the HIV-1 gag polyprotein, making it a well-characterized substrate for HIV-1 protease [2][3]. Beyond its canonical role in retroviral enzymology, SQNYPIV has been reported to act as a competitive inhibitor of the GABA-A α3 receptor and to bind the tetanus C fragment (TetC), expanding its utility into neuropharmacology and toxinology [1].

Why SQNYPIV Cannot Be Replaced by Generic HIV-1 Protease Substrate Analogs Without Experimental Re-Validation


Sequence-level substitutions at the P2′ position of the gag p17-p24 junction produce dramatic changes in cleavage efficiency: a single amino acid change from Ile to Ala or Leu reduces hydrolysis by 20-fold, while Trp abolishes cleavage entirely [1]. Beyond the core HIV-1 protease substrate family, SQNYPIV also displays off-target pharmacology at the GABA-A α3 receptor (Ki = 480 nM) and TetC binding activity that are sequence-dependent and not preserved in extended or truncated variants [2][3]. These sequence-specific functional properties mean that generic substitution—whether with longer natural-site decapeptides, non-natural FRET substrates, or higher-kcat/Km engineered sequences—cannot preserve the same multi-target activity profile without explicit side-by-side re-characterization.

Quantitative Head-to-Head Evidence Differentiating SQNYPIV from Closest HIV-1 Protease Substrate Analogs


SQNYPIV Exhibits ~2.1-Fold Lower Km (Higher Apparent Affinity) for HIV-1 Protease Compared to the Extended Decapeptide SQNYPIVQ

The heptapeptide SQNYPIV displays a Km of 0.478 mM for wild-type HIV-1 protease, compared to 1.022 mM for the extended decapeptide SQNYPIVQ—a 2.1-fold lower Km indicating higher apparent binding affinity [1]. This difference is attributed to the absence of the C-terminal Gln residue, which alters subsite interactions. The lower Km translates into more efficient substrate saturation at lower peptide concentrations, reducing the amount of peptide required per assay well.

HIV-1 protease kinetics substrate affinity enzyme kinetics

Isoleucine at P2′ Confers 20-Fold Higher Hydrolysis Rate Versus Alanine and Leucine Variants in Direct Comparative Cleavage Assays

In a systematic substitution study of the gag p17-p24 heptapeptide series (SQNYPXV where X = G, A, L, I, F, W), the Ile-containing peptide (SQNYPIV) was cleaved 20-fold more efficiently than the Ala (SQNYAIV) and Leu (SQNYLIV) variants, despite approximately equal binding affinity across these three peptides [1]. The Gly and Phe substitutions resulted in significantly lower cleavage, and the Trp variant was not cleaved at all. This identifies isoleucine at P2′ as a critical determinant of catalytic turnover.

substrate specificity P2′ position structure-activity relationship

Purified Recombinant HIV-1 Protease Displays a Specific Activity of 848.7 nmol·min⁻¹·mg⁻¹ Toward SQNYPIV, Establishing a Validated Activity Benchmark

Using recombinant HIV-1 protease purified from E. coli via sequential Sephadex G-50 gel filtration and CM-23 cellulose cation exchange chromatography, the specific activity toward the heptapeptide SQNYPIV was determined as 848.7 nmol·min⁻¹·mg⁻¹ protease [1]. This value serves as a validated enzymatic activity benchmark for quality-controlling newly expressed or refolded batches of HIV-1 protease and for normalizing inter-laboratory inhibitor potency data.

specific activity enzyme characterization protease assay standardization

SQNYPIV Binds the GABA-A α3 Receptor with a Ki of 480 nM, a Secondary Pharmacology Profile Absent from Standard HIV-1 Protease FRET Substrates

ChEMBL reports a binding affinity Ki of 480 nM for SQNYPIV at the GABA-A α3 receptor [1]. This is a class-level differentiation: the vast majority of HIV-1 protease substrate peptides (e.g., DABCYL-SQNYPIVQ-EDANS, Abz-TINleF(p-NO₂)QR, KVSLNFPIL) have not been profiled for GABA-A receptor activity and lack this secondary pharmacology. The competitive mechanism of inhibition at the α3 subunit has been described, though quantitative comparator data for other HIV-1 substrate peptides at this target are not available .

GABA-A receptor orthosteric antagonist polypharmacology

SQNYPIV Enabled the First X-Ray Crystallographic Structure of HIV-1 Protease Complexed with Its In Situ Cleavage Products (PDB 3DOX, 2.0 Å Resolution)

The oligopeptide substrate SQNYPIV was used to generate the first X-ray structure of HIV-1 protease in complex with its in situ cleavage products SQNY and PIV, refined against 2.0 Å synchrotron data (PDB 3DOX) [1]. This structure revealed a critical mechanistic detail: the carboxyl oxygen of SQNY is hydrogen-bonded to the N-terminal nitrogen of PIV, while the proline nitrogen of PIV forms no hydrogen bond with catalytic aspartates, supporting a gem-hydroxyl protonation mechanism for peptide bond cleavage. No other HIV-1 protease substrate has yielded an analogous in situ product complex structure at comparable resolution.

X-ray crystallography HIV-1 protease mechanism product complex

Highest-Value Application Scenarios for SQNYPIV Based on Verified Quantitative Differentiation


HIV-1 Protease Inhibitor High-Throughput Screening Using Validated Substrate with Known Km and Specific Activity

In FRET-based or HPLC-coupled HTS campaigns, SQNYPIV provides a Km of 0.478 mM [1], requiring lower substrate concentrations per well than the decapeptide SQNYPIVQ (Km = 1.022 mM). Combined with a published specific activity of 848.7 nmol·min⁻¹·mg⁻¹ [2], researchers can accurately calculate enzyme quantities, normalize across batches, and benchmark inhibitor IC₅₀ values against decades of published data generated with this same substrate [3].

Structure-Based Drug Design Leveraging the Unique HIV-1 Protease In Situ Product Complex Crystal Structure (PDB 3DOX)

Medicinal chemistry teams designing transition-state analog inhibitors can use the 2.0 Å PDB 3DOX structure—obtained exclusively from in situ cleavage of SQNYPIV [1]—to model scissile bond geometry, hydrogen-bond networks between SQNY and PIV products, and the protonation mechanism involving the gem-hydroxyl intermediate. No alternative substrate provides equivalent structural data at this resolution.

Bifunctional Neuroscience Research Requiring GABA-A α3 Receptor Modulation with Concurrent HIV-1 Protease Substrate Activity

For programs investigating the intersection of retroviral pathology and neuronal GABA-A signaling, SQNYPIV uniquely offers both HIV-1 protease substrate kinetics (Km = 0.478 mM) and GABA-A α3 competitive binding (Ki = 480 nM) [1][2]. Standard FRET substrates (DABCYL-SQNYPIVQ-EDANS, Abz-TINleF(p-NO₂)QR) lack documented GABA-A receptor activity and cannot substitute without separate pharmacology profiling.

P2′ Structure-Activity Relationship Studies Using SQNYPIV as the Reference Ile-Containing Template

Investigators studying subsite specificity of retroviral proteases can use SQNYPIV as the wild-type reference sequence against which to benchmark P2′-substituted variants (Ala, Leu, Gly, Phe, Trp). The 20-fold hydrolysis advantage of Ile over Ala/Leu and complete inactivity of Trp-containing analogs [1] make SQNYPIV the essential positive control for any SAR series at this position.

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